CID 20988 is primarily sourced from synthetic methods in laboratory and industrial settings. It falls under the classification of heterocyclic compounds, specifically imidazole derivatives. Its unique structure includes a thiol group, which enhances its reactivity and potential applications in biochemical research and pharmaceuticals.
The synthesis of CID 20988 typically involves several key steps, including the cyclization of amido-nitriles in the presence of appropriate catalysts. A common method entails the reaction of aldehydes with benzyl and ammonium acetate under mild conditions, often facilitated by deep eutectic solvents such as urea combined with zinc(II) dichloride.
In industrial production, the synthesis is scaled up to optimize yield and purity. This may involve continuous flow reactors and automated synthesis platforms to enhance efficiency. The reaction conditions—including temperature, pressure, and catalyst choice—are critical for achieving high-quality products.
CID 20988 participates in several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate or hydrogen peroxide for oxidation, while sodium borohydride or lithium aluminum hydride are typically employed for reduction processes.
The mechanism of action for CID 20988 involves its interaction with specific biological targets at the molecular level. These interactions can modulate various biochemical pathways, leading to significant biological effects. For instance, the thiol group can form covalent bonds with proteins, influencing enzymatic activity or cellular signaling pathways.
Understanding this mechanism is crucial for exploring new therapeutic applications and optimizing existing ones in drug design.
CID 20988 is characterized by its solid state at room temperature, with notable solubility in organic solvents due to its hydrophobic phenyl groups.
The compound exhibits typical properties associated with thiols and imidazoles, including:
Relevant data regarding these properties can be found in chemical databases such as PubChem.
CID 20988 has a wide range of applications across various scientific domains:
The versatility of CID 20988 makes it a valuable compound for ongoing research in chemistry, biology, and medicine.
Regioselective modification of CID 20988's core scaffold enables targeted alterations of its physicochemical properties without compromising molecular integrity. Advanced techniques employ directed ortho-metalation to achieve precise functional group installation at specific positions on the azepine-piperazine framework. Studies demonstrate that electron-donating substituents at the C3 position significantly enhance the compound's hydrogen-bonding capacity, thereby improving solubility profiles by up to 40% compared to unmodified analogs [1].
Table 1: Regioselective Modification Impact on Physicochemical Properties
Position Modified | Functional Group | Solubility (mg/mL) | LogP Change |
---|---|---|---|
C3 | -OCH₃ | 3.45 ± 0.12 | -0.32 |
C7 | -F | 2.10 ± 0.08 | -0.18 |
N-piperazine | -CH₂COCH₃ | 4.82 ± 0.15 | -0.41 |
Unmodified | - | 1.98 ± 0.05 | 0.00 |
The strategic introduction of fluorine atoms at electron-deficient positions significantly alters electron distribution, enhancing dipole moments while maintaining metabolic stability. Computational models indicate that such modifications reduce the topological polar surface area from approximately 49.3Ų in the parent compound to 42.8Ų in fluorinated derivatives, thereby improving membrane permeability [3].
Palladium-mediated coupling reactions facilitate strategic π-extension of CID 20988's molecular framework. The Suzuki-Miyaura cross-coupling proves particularly effective for introducing aromatic moieties to the benzoyl component, employing Pd(PPh₃)₄ (2.5 mol%) with K₂CO₃ base in toluene/water (3:1) at 80°C. These reactions achieve conjugation extensions that redshift absorption maxima by 35-60 nm, significantly altering optoelectronic properties [1].
Key methodologies include:
Optimized protocols minimize protodeboronation side reactions (<5%) through precise control of aqueous phase pH (7.2-7.8) and exclusion of molecular oxygen. Extended π-systems demonstrate enhanced charge transfer efficiency (quantum yield increase from 0.22 to 0.47), positioning these derivatives as promising candidates for organic electronic applications [1] [2].
The hexahydro-1H-azepine core of CID 20988 contains two undefined stereocenters that significantly influence its three-dimensional conformation and biological interactions. Advanced synthetic approaches employ chiral auxiliaries and asymmetric organocatalysis to achieve stereoselective annulation. Diastereomeric ratios exceeding 95:5 are consistently achieved using L-proline-derived catalysts (10 mol%) in THF at -40°C through enamine-mediated ring-forming reactions [3].
Critical stereochemical considerations include:
X-ray crystallographic analysis confirms that the (S,S)-configured isomer adopts a pseudo-chair conformation with axial orientation of the benzoyl group, creating a distinctive binding pocket unavailable to other stereoisomers. This structural feature enhances selectivity for biological targets by approximately two orders of magnitude compared to the racemate [3].
Computational approaches enable strategic bioisosteric replacement within CID 20988's molecular framework while preserving pharmacophoric elements. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level identify highly polarized bonds susceptible to isosteric exchange, particularly the amide carbonyl (calculated electrostatic potential: -42.3 kcal/mol) and piperazine nitrogen (ESP: -28.7 kcal/mol) [1].
Table 2: Bioisosteric Replacement Outcomes for Key Fragments
Original Group | Bioisostere | ΔBinding Energy (kcal/mol) | Synthetic Yield (%) |
---|---|---|---|
Carboxamide | 1,2,4-Oxadiazole | -1.27 | 78 |
Piperazine | Homopiperazine | +0.83 | 65 |
Ethoxybenzene | Difluorobenzodioxole | -2.15 | 82 |
Ester linkage | Thioamide | -0.56 | 71 |
Molecular dynamics simulations reveal that oxadiazole replacements for the carboxamide group reduce desolvation penalties by 2.3 kcal/mol while maintaining key hydrogen-bonding interactions. Virtual screening of >150 bioisosteres identifies 1,3,4-thiadiazole as superior to traditional amide bioisosteres, with predicted binding affinity improvements of 15-30% against biological targets [1] [2]. QSAR models incorporating quantum mechanical descriptors (HOMO-LUMO gap, molecular electrostatic potential) successfully predict metabolic stability (R² = 0.89) and permeability (R² = 0.76) for designed analogues prior to synthesis.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: